A Comprehensive Technical Guide to (R)-2-(Piperazin-2-yl)ethanol: A Chiral Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (R)-2-(Piperazin-2-yl)ethanol: A Chiral Building Block in Modern Drug Discovery
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the chiral building block, (R)-2-(Piperazin-2-yl)ethanol. Possessing a unique stereochemistry, this piperazine derivative is a valuable component in the synthesis of complex and targeted therapeutics. This document provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, designed to empower its effective use in the laboratory and beyond.
Chemical Identity and Physicochemical Properties
(R)-2-(Piperazin-2-yl)ethanol is a chiral heterocyclic compound. For enhanced stability and ease of handling, it is frequently supplied as its dihydrochloride salt.
Table 1: Core Compound Identifiers
| Attribute | (R)-2-(Piperazin-2-yl)ethanol (Free Base) | (R)-2-(Piperazin-2-yl)ethanol dihydrochloride |
| Structure | (Image of the chemical structure of the free base) | (Image of the chemical structure of the dihydrochloride salt) |
| CAS Number | 660862-46-4[1] | 1565818-62-3[2] |
| Molecular Formula | C₆H₁₄N₂O[1] | C₆H₁₆Cl₂N₂O |
| Molecular Weight | 130.19 g/mol [1] | 203.11 g/mol |
A thorough understanding of the physicochemical properties is paramount for its application in chemical synthesis, influencing factors such as solvent selection, reaction conditions, and purification strategies.
Table 2: Physicochemical Properties
| Property | (R)-2-(Piperazin-2-yl)ethanol (Free Base) | (R)-2-(Piperazin-2-yl)ethanol dihydrochloride |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Storage Conditions | Data not available | Inert atmosphere, 2-8°C[3] |
The Strategic Importance of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[4] Its presence can significantly enhance the pharmacokinetic properties of a drug candidate, such as aqueous solubility and oral bioavailability.[5] The introduction of a chiral center, as seen in (R)-2-(Piperazin-2-yl)ethanol, allows for three-dimensional diversity, enabling more specific and potent interactions with biological targets. This stereochemical control is a cornerstone of modern drug design, often leading to improved efficacy and reduced off-target effects.
Chiral piperazine building blocks are integral to the development of a wide range of therapeutics, including treatments for cancer and central nervous system disorders.[6] The specific (R)-configuration of the ethanol substituent offers a distinct spatial arrangement for further chemical modification, making it a sought-after intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).
Synthesis of (R)-2-(Piperazin-2-yl)ethanol
The enantioselective synthesis of chiral 2-substituted piperazines is a key challenge in organic chemistry. Several strategies have been developed to access these valuable building blocks with high stereochemical purity.
General Approaches to Chiral Piperazine Synthesis
The construction of the chiral piperazine core often involves multi-step sequences starting from readily available chiral precursors. Common strategies include:
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From Chiral Amino Acids: Natural and unnatural amino acids serve as excellent starting materials, providing a reliable source of chirality. Synthetic routes often involve the conversion of the amino acid to a chiral 1,2-diamine, which is then elaborated to form the piperazine ring.[7]
-
Asymmetric Synthesis: Catalytic asymmetric methods are increasingly employed to generate chiral piperazines from achiral starting materials. These methods offer high efficiency and enantioselectivity.
-
Resolution of Racemates: In some cases, a racemic mixture of the desired piperazine is synthesized, followed by resolution into its constituent enantiomers using chiral chromatography or diastereomeric salt formation.
The synthesis of (R)-2-(Piperazin-2-yl)ethanol would typically involve a synthetic pathway that establishes the (R)-stereocenter early in the sequence and carries it through to the final product.
Conceptual Synthesis Workflow
A plausible, though not explicitly detailed in the literature for this specific molecule, enantioselective synthesis could begin with a suitable chiral starting material, such as an (R)-configured amino acid derivative. The following diagram illustrates a conceptual workflow.
Figure 1: Conceptual workflow for the enantioselective synthesis of (R)-2-(Piperazin-2-yl)ethanol.
Applications in Drug Development
While specific drug candidates incorporating (R)-2-(Piperazin-2-yl)ethanol are not widely disclosed in publicly available literature, its structural motif is highly relevant to contemporary drug discovery efforts. Chiral 2-substituted piperazines are key components in a variety of investigational and approved drugs, particularly in oncology. For instance, derivatives of chiral piperazines have been explored as kinase inhibitors. The ethanol side chain provides a convenient handle for further chemical elaboration, allowing for the attachment of various pharmacophoric groups to modulate biological activity and pharmacokinetic properties.
The use of this building block allows for the exploration of new chemical space around established pharmacophores, potentially leading to the discovery of novel therapeutics with improved properties.
Analytical Methods for Chiral Piperazines
Ensuring the enantiomeric purity of (R)-2-(Piperazin-2-yl)ethanol is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral compounds.
Chiral HPLC Method Development
A general workflow for developing a chiral HPLC method for a piperazine derivative would involve:
-
Column Screening: A variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), Pirkle-type phases, or crown ethers, would be screened.[8]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is optimized to achieve baseline separation of the enantiomers.
-
Additive Selection: For basic compounds like piperazines, the addition of a small amount of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
Method Validation: Once optimal conditions are found, the method is validated for parameters such as linearity, precision, accuracy, and robustness.[6]
Figure 2: General workflow for chiral HPLC analysis.
Safety, Handling, and Storage
Hazard Statements for 2-(Piperazin-2-yl)ethanol dihydrochloride (racemate): [9]
-
H303: May be harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. For the dihydrochloride salt, storage in an inert atmosphere at 2-8°C is recommended.[3]
In case of exposure, follow standard first-aid procedures and seek medical attention as necessary. For spills, contain the material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
(R)-2-(Piperazin-2-yl)ethanol is a valuable and versatile chiral building block with significant potential in the synthesis of novel pharmaceuticals. Its unique stereochemistry and the inherent advantages of the piperazine scaffold make it an attractive starting material for the development of targeted therapies. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in drug discovery and development programs. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral intermediates like (R)-2-(Piperazin-2-yl)ethanol is set to increase.
References
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MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
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RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
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BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Piperidin-2-ylethanol. PubChem. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Technical Guide. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Fingolimod. Retrieved from [Link]
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Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)piperazine. PubChem. Retrieved from [Link]
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ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). PubChem. Retrieved from [Link]
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RSC Publishing. (n.d.). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Retrieved from [Link]
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